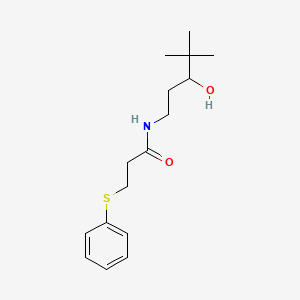
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide, commonly known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity in the sports industry as a performance-enhancing drug.
Applications De Recherche Scientifique
GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models of obesity and diabetes. Additionally, GW501516 has been shown to improve cardiovascular health by reducing blood pressure, increasing HDL cholesterol levels, and decreasing triglycerides.
Mécanisme D'action
GW501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and performance in animal models by increasing the number of mitochondria in muscle cells and improving oxygen utilization. Additionally, GW501516 has been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
GW501516 has several advantages for use in lab experiments. It is a highly specific and potent PPARδ agonist, which allows for precise control of the target pathway. Additionally, it has a long half-life, which allows for sustained activation of PPARδ. However, there are also some limitations to the use of GW501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. Additionally, there is a lack of long-term safety data on GW501516, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on GW501516. One area of interest is the development of more selective PPARδ agonists that do not have off-target effects. Additionally, there is interest in studying the long-term safety and efficacy of GW501516 in humans. Finally, there is potential for the use of GW501516 in combination with other compounds for the treatment of metabolic disorders and other diseases.
Conclusion
In conclusion, GW501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. It works by activating PPARδ, which leads to increased energy expenditure and improved insulin sensitivity. While there are advantages to using GW501516 in lab experiments, there are also limitations to its use. Future research directions for GW501516 include the development of more selective PPARδ agonists and the study of its long-term safety and efficacy in humans.
Méthodes De Synthèse
GW501516 is synthesized through a multi-step process that involves the reaction of 4-chlorobutyric acid with methylamine, followed by the reaction with 4,4-dimethylpentanal. The resulting compound is then reacted with thioanisole and trifluoroacetic acid to yield GW501516.
Propriétés
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-11-17-15(19)10-12-20-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCQRJXJDLEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CCSC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

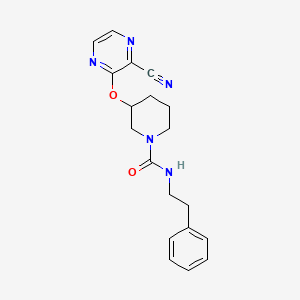
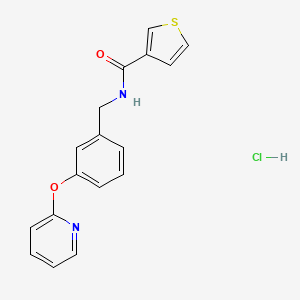
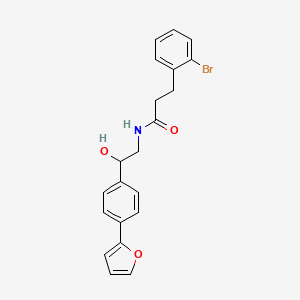

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
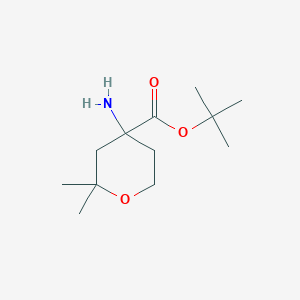
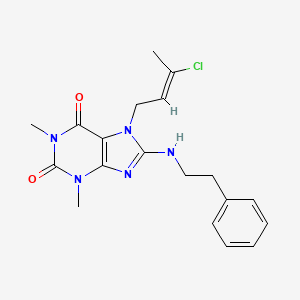
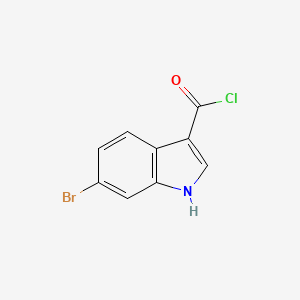
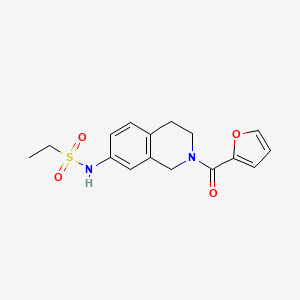
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
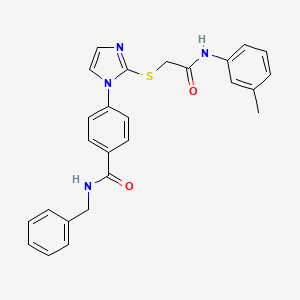
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
